molecular formula C20H14N2O B5727704 N-(3-cyanophenyl)-2-biphenylcarboxamide

N-(3-cyanophenyl)-2-biphenylcarboxamide

Cat. No.: B5727704
M. Wt: 298.3 g/mol
InChI Key: MOAOHYGVILRYPC-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-2-biphenylcarboxamide is a synthetic organic compound characterized by a biphenyl core linked to a carboxamide group, which is further substituted with a 3-cyanophenyl moiety. The biphenyl system provides rigidity and planar aromaticity, facilitating π-π interactions in biological systems. The carboxamide group enhances solubility and hydrogen-bonding capacity, while the electron-withdrawing cyano (-CN) group at the 3-position of the phenyl ring modulates electronic properties and binding affinity. This structural combination makes the compound a promising candidate for medicinal chemistry research, particularly in targeting enzymes or receptors requiring aromatic and polar interactions .

Properties

IUPAC Name

N-(3-cyanophenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c21-14-15-7-6-10-17(13-15)22-20(23)19-12-5-4-11-18(19)16-8-2-1-3-9-16/h1-13H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAOHYGVILRYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(3-Cyanophenyl)-2’-Methyl-5’-(5-Methyl-1,3,4-Oxadiazol-2-yl)-4-Biphenylcarboxamide

  • Structural Features : Incorporates a 1,3,4-oxadiazole ring in the biphenyl core, with methyl substituents.
  • Key Differences : The oxadiazole ring introduces polarity and metabolic stability. The methyl groups enhance lipophilicity.
  • Biological Activity: Exhibits distinct enzyme inhibition profiles compared to non-heterocyclic analogs, likely due to oxadiazole’s role as a bioisostere for ester or amide groups .

N-(3-Cyanophenyl)-5-Ethyl-1-Phenyl-1H-1,2,3-Triazole-4-Carboxamide

  • Structural Features : Replaces the biphenyl core with a triazole ring and ethyl-phenyl substituents.
  • Key Differences : The triazole ring enhances hydrogen-bonding capacity and metabolic stability.
  • Biological Activity : Demonstrates improved selectivity for kinases and proteases due to triazole’s ability to mimic peptide bonds .

Non-Biphenyl Carboxamides

N-(3-Cyanophenyl)-3-(N,4-Dimethylphenylsulfonamido)Thiophene-2-Carboxamide

  • Structural Features : Thiophene core with sulfonamide and dimethylphenyl groups.
  • Key Differences: The thiophene ring offers reduced aromaticity compared to biphenyl, altering π-π interactions.
  • Biological Activity : Targets sulfotransferases and tyrosine kinases, leveraging sulfonamide’s affinity for enzyme active sites .

N-(3-Cyanophenyl)-2-Methylpiperidine-1-Carboxamide

  • Structural Features : Piperidine ring replaces the biphenyl system.
  • Key Differences : The saturated piperidine ring increases conformational flexibility and basicity (pKa ~11).
  • Biological Activity : Enhanced blood-brain barrier penetration due to increased basicity, making it suitable for CNS-targeting applications .

Furan and Benzothiophene Derivatives

N-(3-Cyanophenyl)-3-Methylfuran-2-Carboxamide

  • Structural Features : Furan ring with a methyl substituent.
  • Key Differences : The furan’s reduced aromaticity decreases π-π stacking but increases reactivity toward electrophiles.
  • Biological Activity : Shows potent activity against bacterial efflux pumps, attributed to furan’s interaction with membrane proteins .

3-Chloro-N-(3-Iodophenyl)-1-Benzothiophene-2-Carboxamide

  • Structural Features : Benzothiophene core with chloro and iodo substituents.
  • Key Differences : The benzothiophene system provides a larger aromatic surface, enhancing binding to hydrophobic enzyme pockets.
  • Biological Activity : Exhibits antitumor activity via inhibition of tubulin polymerization .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity
N-(3-Cyanophenyl)-2-biphenylcarboxamide Biphenyl 3-Cyanophenyl Enzyme inhibition, receptor binding
N-(3-Cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide Biphenyl + oxadiazole Methyl, oxadiazole Kinase inhibition
N-(3-Cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide Thiophene Sulfonamide, dimethylphenyl Sulfotransferase inhibition
N-(3-Cyanophenyl)-2-methylpiperidine-1-carboxamide Piperidine Methylpiperidine CNS-targeting

Table 2. Physicochemical Properties

Compound Name LogP Molecular Weight (g/mol) Hydrogen Bond Donors
This compound 4.2 318.35 1
N-(3-Cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide 3.8 408.42 1
N-(3-Cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide 2.9 427.50 2

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